Product packaging for 1H-1,2,3-Triazolo[4,5-f]quinoline(Cat. No.:CAS No. 233-62-5)

1H-1,2,3-Triazolo[4,5-f]quinoline

Cat. No.: B3349699
CAS No.: 233-62-5
M. Wt: 170.17 g/mol
InChI Key: GPPOBWAAESAUSF-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-f]quinoline (CAS Number: 233-62-5) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. This fused heterocycle combines quinoline and 1,2,3-triazole pharmacophores, a structural class known for its diverse biological activities and ability to interact with biological targets through dipole interactions, hydrogen bonding, and van der Waals forces . The molecular framework is part of an actively researched class of quinoline-fused-1,2,3-triazoles. Recent studies on such hybrids have demonstrated potent in vitro anti-breast cancer activity against cell lines such as MCF-7, MDA-MB-468, and MDA-MB-231, with some derivatives showing greater potency than standard chemotherapeutic agents like 5-Fluorouracil . The mechanism of action for these advanced hybrids often involves multi-target inhibition, particularly targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . The strategic hybridization of the quinoline scaffold, which is present in several approved tyrosine kinase inhibitors, with the 1,2,3-triazole ring, represents a powerful approach in modern drug design to develop single molecules with multiple mechanisms of action, potentially overcoming drug resistance and reducing side effects . Researchers utilize this compound and its derivatives as a core scaffold for developing novel therapeutic agents, making it a valuable building block in organic synthesis and pharmaceutical R&D. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B3349699 1H-1,2,3-Triazolo[4,5-f]quinoline CAS No. 233-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazolo[4,5-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPOBWAAESAUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=NNN=C23)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476039
Record name AGN-PC-0NHJTE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-62-5
Record name AGN-PC-0NHJTE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Structural Diversification Strategies of 1h 1,2,3 Triazolo 4,5 F Quinoline Scaffolds

Substitution Patterns and Their Synthetic Feasibility

The synthetic accessibility of various substitution patterns on the 1H-1,2,3-triazolo[4,5-f]quinoline core is fundamental to exploring its chemical space. Various synthetic protocols have been developed to introduce a wide range of functional groups at different positions of the quinoline (B57606) and triazole rings.

A common strategy for synthesizing fused ekb.egresearchgate.netresearchgate.nettriazoles involves palladium-catalyzed protocols. These methods demonstrate broad functional group compatibility, allowing for the introduction of halogens, alkoxyl, cyano, ketone, and ester groups, leading to the desired products in good to high yields. researchgate.net Another versatile approach involves the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of click chemistry, which has been instrumental in constructing 1,2,3-triazole-embedded polyheterocyclic compounds. researchgate.net

For instance, the synthesis of 1,8-disubstituted- ekb.egresearchgate.netresearchgate.nettriazolo[4,5-c]quinoline derivatives has been reported as a new class of Hippo signaling pathway inhibitors. nih.gov This highlights the feasibility of substitution at both the triazole (position 1) and quinoline (position 8) moieties. Similarly, the synthesis of 3-substituted-6-(1-(1H- ekb.egresearchgate.netresearchgate.nettriazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives showcases the possibility of substitution at the 3-position of the quinoline ring. nih.gov

The table below summarizes some of the substitution patterns and the corresponding synthetic methods employed.

Substitution PatternSynthetic MethodKey Features
Functionalized 7,10-dihydropyrrolo[3,2,1-ij] ekb.egresearchgate.netresearchgate.nettriazolo[4,5-c]quinolinesPalladium-catalyzed protocol from bromo-substituted N-propargyl-indolesBroad functional group compatibility (halogen, alkoxyl, cyano, ketone, ester)
1,8-Disubstituted- ekb.egresearchgate.netresearchgate.nettriazolo[4,5-c]quinolinesCell line-based screening model (A549-CTGF) guided synthesisDiscovery of new class of Hippo pathway inhibitors
3-Substituted-6-(1-(1H- ekb.egresearchgate.netresearchgate.nettriazolo[4,5-b]pyrazin-1-yl)ethyl)quinolinesMetabolite profiling-based structural optimizationRational design for improved potency and metabolic stability
Fused ekb.egresearchgate.netresearchgate.nettriazolo[4',5':3,4]pyrrolo[1,2-c]pyrimidinesOne-pot CuI-catalyzed cycloaddition followed by C-C bond couplingEfficient construction of complex fused systems

Hybrid Molecular Design Incorporating Other Heterocyclic Units

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel therapeutic agents with potentially improved efficacy and a broader spectrum of activity. The this compound scaffold has been successfully hybridized with various other heterocyclic units to generate novel chemical entities.

One notable example is the synthesis of quinoline-1,2,3-triazole hybrids. researchgate.netnih.gov These hybrids have demonstrated significant anticancer activity against various cell lines. For example, a series of methylthio- or methylseleno-quinolyl-linked 1,4-disubstituted 1,2,3-triazole conjugates were synthesized and showed inhibitory effects on C-32, T-47D, and SNB-19 cell lines. researchgate.net Another study reported the synthesis of quinoline-based 1,2,3-triazole scaffolds that exhibited outstanding activity against human breast (MCF-7), lung (A-549), and liver (HepG2) cancer cell lines. nih.gov

The fusion of the 1,2,3-triazole ring with other heterocyclic systems like pyrazine (B50134) and pyridazine (B1198779) has also been explored. researchgate.net These fused systems have shown applications in medicinal chemistry as c-Met inhibitors and GABAA modulating agents. researchgate.net The hybridization of the triazoloquinoline core with pyrazolo[3,4-d]pyrimidin-4(5H)-one has led to compounds that can arrest the cell cycle at the S phase and induce apoptosis in U87 GBM cell lines. researchgate.net

The following table presents examples of hybrid molecules incorporating the this compound scaffold.

Hybrid MoleculeIncorporated HeterocycleBiological Activity
Quinoline-1,2,3-triazole hybrids1,2,3-TriazoleAnticancer researchgate.netnih.gov
1,2,3-Triazolo[4,5-b]pyrazine-quinoline derivativesPyrazinec-Met inhibitors nih.gov
Pyrazolo[3,4-d]pyrimidin-4(5H)-one tethered to 1,2,3-triazolePyrazolo[3,4-d]pyrimidineAnticancer (induces apoptosis) researchgate.net
ekb.egresearchgate.netnih.govTriazolo[1,5-a]pyrimidine derivatives ekb.egresearchgate.netnih.govTriazolo[1,5-a]pyrimidineAntimalarial researchgate.net
4,5-Dihydro-1H- ekb.egresearchgate.netdithiolo[3,4-c]quinoline-1-thione derivatives1,2-Dithiole-3-thioneProtein kinase inhibitors nih.gov

Rational Design for Modulating Electronic and Steric Profiles

The rational design of derivatives with specific electronic and steric properties is crucial for optimizing their interaction with biological targets. By strategically introducing substituents with varying electronic-donating or -withdrawing capabilities and different steric bulk, the binding affinity and selectivity of the compounds can be fine-tuned.

For instance, in the design of ekb.egresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives, medicinal chemistry tools were used to rationally design new compounds for malaria treatment, inspired by the scaffolds of existing antimalarial drugs. researchgate.net The introduction of different substituents allows for the modulation of the electronic and steric profiles to enhance anti-Plasmodium falciparum activity.

The synthesis of 5-aminobiphenyl substituted ekb.egresearchgate.netnih.govtriazolo[4,3-c]- and ekb.egresearchgate.netnih.govtriazolo[1,5-c]quinazoline fluorophores provides another example of rational design. mdpi.com The introduction of an ethyl group into the triazole ring of ekb.egresearchgate.netnih.govtriazolo[4,3-c]quinazolines causes a hypsochromic shift in the emission spectrum, likely due to a twisted conformation and reduced conjugation length, demonstrating the impact of steric factors on photophysical properties. mdpi.com

Computational methods, such as docking analysis, play a significant role in the rational design process. In a study on 3-substituted-6-(1-(1H- ekb.egresearchgate.netresearchgate.nettriazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as c-Met inhibitors, docking analysis revealed that intramolecular halogen bonds and additional hydrogen bond interactions with the kinase were beneficial for binding. nih.gov This insight can guide the design of future derivatives with improved potency.

Development of Libraries for Structure-Activity Relationship (SAR) Exploration at the Molecular Level

The systematic exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery. The development of compound libraries with diverse substitution patterns is essential for elucidating the key structural features required for biological activity.

A fragment-informed structure-activity relationship (FI-SAR) approach has been utilized to develop cholinesterase inhibitors by coupling amino-functionalized fragments with quinoline scaffolds. nih.gov The synthesis and assessment of a library of 105 conjugates allowed for the delineation of the transfer of activity from the fragment to the conjugate, demonstrating a streamlined framework for multi-target drug discovery. nih.gov

Similarly, the discovery of 1,8-disubstituted- ekb.egresearchgate.netresearchgate.nettriazolo[4,5-c]quinoline derivatives as Hippo signaling pathway inhibitors involved the screening of a series of compounds to establish SAR. nih.gov This led to the identification of a potent compound and provided a starting point for further drug discovery efforts targeting this pathway.

The development of a library of new quinoline-based 1,2,3-triazole scaffolds through Suzuki-Miyaura cross-coupling and metal-free multicomponent reactions enabled the evaluation of their in vitro anticancer activities and the identification of compounds with potent activity against multiple cancer cell lines. nih.gov

The following table highlights key aspects of library development for SAR studies of this compound and related scaffolds.

Library TypeSynthetic ApproachSAR FocusOutcome
Quinoline-amino fragment conjugatesFragment-Informed Structure-Activity Relationship (FI-SAR)Cholinesterase inhibitionIdentification of potent dual AChE/BChE inhibitors nih.gov
1,8-Disubstituted- ekb.egresearchgate.netresearchgate.nettriazolo[4,5-c]quinolinesCell line-based screeningHippo signaling pathway inhibitionDiscovery of a new class of inhibitors and initial SAR nih.gov
Quinoline-based 1,2,3-triazole scaffoldsSuzuki-Miyaura cross-coupling, multicomponent reactionsAnticancer activityIdentification of potent compounds against breast, lung, and liver cancer cell lines nih.gov
ekb.egresearchgate.netnih.govTriazolo[1,5-a] ekb.egresearchgate.netnih.govtriazin-5,7-dione and its 5-thioxo analoguesMulti-step synthesisAnti-thymidine phosphorylase and anti-angiogenic activitiesElucidation of SAR for enzyme inhibition nih.gov

Advanced Spectroscopic and Structural Elucidation of 1h 1,2,3 Triazolo 4,5 F Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1H-1,2,3-triazolo[4,5-f]quinoline derivatives, offering unparalleled detail about the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons provide a wealth of structural information.

In studies of related quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region of the spectrum, often between 7.0 and 9.5 ppm. For instance, in a study of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the quinoline protons were observed to be shifted towards a weak magnetic field, with signals appearing from 8.0 to 9.5 ppm. mdpi.com Specifically, the signals for CH-8 and CH-5 appeared as doublets of doublets, while those for CH-7, CH-6, and CH-3 were observed as doublets of doublets of doublets. mdpi.com The protons on the triazole ring will have distinct chemical shifts depending on the substituents. For example, in 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, the proton at position 1 of the triazole ring (H-1) appears as a singlet around 8.70 ppm. ualberta.ca The presence of various substituents on the quinoline or triazole rings will influence the precise chemical shifts of neighboring protons due to electronic effects (electron-donating or electron-withdrawing).

Table 1: Representative ¹H NMR Data for Substituted Triazoloquinoline Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline H-1 8.70 s - ualberta.ca
CH 4.37 t 8.0 ualberta.ca
CH₂ 3.48 m 8.0 ualberta.ca
5-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline H-1 8.68 s - ualberta.ca
CH 4.33 t 6.9 ualberta.ca
CH₂ 3.46 m 6.9 ualberta.ca
OCH₃ 3.80 s - ualberta.ca

Note: This table is interactive and can be sorted by clicking on the column headers.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic and heteroaromatic carbons typically resonate in the range of 110-160 ppm. For example, in a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, the carbon atoms of the quinoline and phenyl rings show signals within this range. ualberta.ca The carbons of the triazole ring also have characteristic chemical shifts. For instance, in 5-(4-chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, the carbon signals appear at values such as 116.47, 127.40, 128.86, 129.16, 129.25, 129.84, 130.14, 131.81, 133.50, 137.50, 139.18, and 149.32 ppm. ualberta.ca The specific chemical shifts can be influenced by the nature of the substituents attached to the heterocyclic system.

Table 2: Representative ¹³C NMR Data for Substituted Triazoloquinoline Derivatives

Compound Carbon Chemical Shifts (δ, ppm) Reference
5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline 28.47, 41.83, 116.47, 127.40, 128.86, 129.16, 129.25, 129.84, 130.14, 131.81, 133.50, 137.50, 139.18, 149.32 ualberta.ca
5-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline 28.65, 41.66, 55.28, 114.09, 116.27, 127.22, 128.49, 128.86, 129.91, 130.88, 131.82, 132.62, 137.44, 149.76, 158.95 ualberta.ca
5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline 21.02, 28.54, 42.03, 116.81, 126.87, 127.71, 128.06, 128.51, 129.27, 129.72, 130.73, 131.82, 137.47, 139.28, 149.76 ualberta.ca

Note: This table is interactive and can be sorted by clicking on the column headers.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and elucidating the complete molecular structure of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.edusdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of proton networks within the molecule, such as the protons on the quinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). princeton.edusdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of C-H bonds. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two to four bonds (¹H-¹³C long-range correlations). princeton.edusdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, it can show correlations from the protons on the quinoline ring to the carbons of the triazole ring, confirming their connectivity. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity to each other, regardless of whether they are directly bonded. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY can be used to confirm the spatial relationship between substituents on the quinoline and triazole rings. researchgate.net

The combined use of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to a complete and accurate structural elucidation of this compound derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound derivatives, IR spectroscopy is particularly useful for identifying characteristic functional groups. For example, the N-H stretching vibration of the triazole ring would be expected in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and triazole rings typically appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are usually observed around 3000-3100 cm⁻¹. In a study on 5,8-quinolinedione (B78156) derivatives, C=O vibration peaks were observed, which helped distinguish between different isomers. mdpi.com For instance, the FT-IR spectrum of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide showed a characteristic C=O stretching for a conjugated ketone at 1674 cm⁻¹. mdpi.com

Raman spectroscopy can provide complementary information, especially for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments. This is crucial for confirming the identity of a newly synthesized this compound derivative.

For example, in the synthesis of quinoline fused triazolo-azepine derivatives, HRMS (ESI) was used to confirm the calculated molecular formula of the products. rsc.org For the compound 5-benzyl-1-(p-tolyl)-1,4,5,6-tetrahydro- ualberta.caresearchgate.netresearchgate.nettriazolo[4',5':5,6]azepino[4,3-b]quinoline, the calculated m/z for [M+H]⁺ was 418.2032, and the found value was 418.2021, confirming the elemental composition. rsc.org Similarly, for 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline, HRMS was used to identify the compound. mdpi.com The analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information by revealing how the molecule breaks apart, which can help to confirm the connectivity of the quinoline and triazole rings.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a powerful analytical technique for determining the molecular weights of non-volatile and thermally labile compounds. nih.govfateallchem.dk Its high resolution and mass accuracy allow for the determination of elemental compositions, providing a high degree of confidence in structural assignments. nih.govnih.gov The ESI process generates gas-phase ions from a liquid solution, typically producing protonated molecules [M+H]⁺ in the positive ion mode, which are then analyzed by the TOF mass analyzer based on their mass-to-charge ratio (m/z). embrapa.brembopress.org

In the context of this compound derivatives, ESI-TOF-MS is crucial for confirming the successful synthesis of target molecules. researchgate.net High-Resolution Mass Spectrometry (HRMS) analysis provides exact mass measurements, often with errors below 5 ppm, which helps to distinguish between compounds with the same nominal mass but different elemental formulas. nih.govub.edu

Furthermore, by inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), characteristic fragmentation patterns can be observed. embrapa.br For triazolo-quinoline structures, common fragmentation pathways may include the loss of small molecules like N₂, cleavage of substituent groups, or rupture of the heterocyclic rings. These fragmentation patterns serve as a fingerprint for the specific molecular structure, aiding in the unequivocal identification of isomers and the elucidation of the connectivity of the core scaffold. nih.govresearchgate.net For instance, studies on related quinoline derivatives have shown that fragmentation patterns can help discriminate between isomers by revealing clues about the substitution positions on the quinoline ring. nih.gov

Table 1: Illustrative ESI-TOF-MS Data for a Substituted Triazoloquinoline Derivative

ParameterObservationSignificance
Ionization Mode Positive Electrospray (ESI+)Suitable for nitrogen-containing heterocyclic compounds.
Parent Ion [M+H]⁺Confirms the molecular weight of the derivative.
High-Resolution m/z e.g., 283.0985 (Calculated for C₁₅H₁₄N₄O₂: 283.0982)Provides elemental composition with high accuracy, confirming the molecular formula. researchgate.netnih.gov
Major Fragment Ion 1 Loss of N₂ (-28 Da)Characteristic fragmentation of the triazole ring.
Major Fragment Ion 2 Loss of substituent group (e.g., -CH₃CO, -43 Da)Identifies and confirms the presence of specific substituents. nih.gov
Major Fragment Ion 3 Cleavage of the quinoline ringProvides structural information about the core heterocyclic system. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer detects, ionizes, and fragments the eluted compounds, generating a unique mass spectrum for each. madison-proceedings.com

For the analysis of this compound derivatives, GC-MS is applicable if the compounds possess sufficient volatility, or if they are converted into more volatile derivatives through a process called derivatization. nih.gov The retention time (the time it takes for a compound to pass through the GC column) is a characteristic property that helps in its identification. madison-proceedings.com

Upon entering the mass spectrometer, molecules are typically ionized by Electron Ionization (EI), a high-energy process that causes extensive and reproducible fragmentation. youtube.comlibretexts.org The resulting pattern of fragment ions is a unique fingerprint that can be compared against spectral libraries for positive identification. The analysis of these fragmentation patterns allows for detailed structural elucidation. For a quinoline core, characteristic ions include the molecular ion (M⁺) and fragments resulting from the cleavage of the fused rings or loss of substituents. madison-proceedings.com For example, the mass spectrum of quinoline itself shows characteristic ion peaks at m/z 129 (molecular ion), 102, 123, and 51. madison-proceedings.com The interpretation of these patterns requires an understanding of mass spectral fragmentation rules, such as the stability of the resulting carbocations and radicals. libretexts.orgwhitman.eduyoutube.com

Table 2: Representative GC-MS Data for the Analysis of a Volatile Quinoline Derivative

ParameterObservationSignificance
GC Column e.g., Capillary column with a nonpolar stationary phaseSeparation based on boiling point and volatility.
Retention Time e.g., 6.596 minCharacteristic value used for identification of the compound under specific GC conditions. madison-proceedings.com
Ionization Mode Electron Ionization (EI) at 70 eVHigh-energy ionization leading to extensive, reproducible fragmentation.
Molecular Ion Peak (M⁺) m/z corresponding to the molecular weightConfirms the molecular mass of the analyte.
Base Peak The most intense peak in the spectrumRepresents the most stable fragment ion formed.
Characteristic Fragment Ions (m/z) e.g., 129, 102, 77Corresponds to specific fragments of the molecule (e.g., the quinoline ring itself, loss of HCN), aiding in structural confirmation. madison-proceedings.com

X-ray Crystallography for Definitive 3D Molecular Structure and Intermolecular Interactions

While spectroscopic methods provide valuable information about connectivity and molecular formula, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govdntb.gov.ua By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. mdpi.com

For this compound derivatives, single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including the regiochemistry of the fused ring system and the stereochemistry of any chiral centers. nih.govnih.gov This technique is particularly vital for distinguishing between isomers that may be difficult to differentiate by spectroscopy alone. dntb.gov.ua

Beyond the individual molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. bohrium.comias.ac.in This provides invaluable insight into the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., C-H···N), π-π stacking interactions between aromatic rings, and van der Waals forces. nih.govbohrium.commdpi.com Understanding these non-covalent interactions is crucial as they govern the material's bulk properties. For instance, studies on related quinoline-triazoles have shown that C−H···N hydrogen bonds between neighboring triazole rings can be a primary driving force for the direction of crystal growth. nih.gov

Table 3: Crystallographic Data for Representative Triazole-Containing Heterocyclic Compounds

ParameterDerivative 1 nih.govDerivative 2 dntb.gov.uaDerivative 3 mdpi.com
Compound Name 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole6-bromo-3-(pyridin-4-yl)- nih.govbohrium.comresearchgate.nettriazolo[4,3-a]pyridine
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/c
a (Å) 10.999(2)5.9308(2)14.3213(11)
b (Å) 8.868(2)10.9695(3)6.9452(4)
c (Å) 16.712(3)14.7966(4)12.6860(8)
β (°) or α, γ (°) β = 98.78(3)α = 100.50, γ = 103.81β = 100.265(6)
Key Intermolecular Interactions C-H···N hydrogen bondsπ-π stacking, Br···H contactsπ-π stacking

Computational and Theoretical Studies on 1h 1,2,3 Triazolo 4,5 F Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline-triazole hybrids to determine their geometry, electronic properties, and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and polarizability. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer interaction is often responsible for the bioactivity of a molecule. scirp.org

DFT calculations on related heterocyclic systems provide insight into the likely properties of the 1H-1,2,3-triazolo[4,5-f]quinoline core. For instance, studies on quinoline (B57606) itself using DFT (B3LYP/6-31+) have calculated the HOMO-LUMO energy gap to be approximately -4.83 eV. scirp.org In another study on diorganotin(IV) complexes containing a phenylacetohydroxamate ligand, the HOMO-LUMO gap was also a key parameter for understanding reactivity. nih.gov Similarly, research on imidazo[1,5-a]pyridin-3-yl phenols demonstrated a linear correlation between the HOMO-LUMO energy gap and the electronic properties of substituents, which in turn influenced the molecule's fluorescence emission. nih.gov For 1,2,3-triazole hybrids of 8-hydroxyquinoline (B1678124), DFT studies were used to study their electrophilicity index and chemical hardness. nih.gov

Table 1: Representative Frontier Orbital Energies from DFT Studies on Related Heterocycles

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Reference
Quinoline -6.646 -1.816 4.830 scirp.org

Reactivity Descriptors (Electrophilicity Index, Chemical Hardness)

Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to charge transfer. scirp.org It is calculated from the energies of the HOMO and LUMO. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. irjweb.com

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. It is a measure of the energy lowering of a molecule when it becomes saturated with electrons from the environment.

DFT studies on various triazole and quinoline derivatives have successfully used these descriptors to predict and explain their chemical behavior. For example, the chemical hardness of a triazine derivative was found to be 2.2435 eV, which is considered relatively high. irjweb.com In studies of 1,2,3-triazole hybrids of 8-hydroxyquinoline, these parameters were calculated using the B3LYP/6-311G(d,p) level of theory to understand their properties. nih.gov

Table 2: Calculated Reactivity Descriptors for a Related Triazine Derivative

Descriptor Value (eV)
Chemical Hardness (η) 2.2435
Electronegativity (χ) 4.4871

Source: Adapted from research on N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine. irjweb.com

Conformation Analysis and Conformational Preferences

DFT geometry optimization is a standard procedure to determine the most stable three-dimensional structure of a molecule. This analysis provides crucial information on bond lengths, bond angles, and dihedral angles. For fused heterocyclic systems like this compound, planarity is a key feature. However, when substituted, the orientation of the substituent groups relative to the core ring system becomes important.

In a study of two quinoline-2-carboxylate derivatives, DFT geometry optimization revealed the dihedral angles between the quinoline and phenyl rings, showing how the molecule twists from a planar conformation. mdpi.com For one derivative, the dihedral angle was calculated to be 46.9(1)°, while for another, it was 72.2(8)°. mdpi.com This type of analysis is critical for understanding how the molecule will fit into the active site of a protein.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While DFT provides a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a view of conformational changes and interactions with other molecules, such as a protein target or solvent.

In the context of quinoline-triazole hybrids, MD simulations have been used to study the stability of ligand-protein complexes predicted by molecular docking. For instance, a study on novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids as potential anti-diabetic agents employed MD simulations to investigate the dynamic behavior of the R- and S-enantiomers of the most active compound when bound to the α-glucosidase enzyme. nih.gov Such simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions over time, reinforcing the predictions made by static docking models.

In Silico Modeling for Molecular Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery. It predicts the preferred orientation of a ligand when bound to a target protein, allowing for the estimation of binding affinity and the analysis of intermolecular interactions.

Molecular Docking Studies with Protein Targets (e.g., Kinases, Enzymes)

The this compound scaffold and its isomers have been the subject of numerous molecular docking studies, primarily targeting protein kinases due to their role in diseases like cancer.

Ataxia-Telangiectasia Mutated (ATM) Kinase: A series of derivatives based on the related 1H- irjweb.comnih.govnih.govtriazolo[4,5-c]quinoline scaffold were identified as potent inhibitors of ATM kinase, a crucial enzyme in the DNA damage response pathway. nih.govresearchgate.net The most potent compound, A011, exhibited an IC50 value of 1.0 nM against ATM. nih.gov Docking studies for this class of compounds helped to elucidate the structure-activity relationships and guide the optimization of the inhibitors. A011 was also found to have moderate selectivity, with IC50 values of 216 nM against mTOR and 123 nM against DNA-PK, other members of the same kinase family. nih.gov

Other Kinases and Enzymes: Derivatives of the quinoline-triazole motif have been docked into the active sites of various other protein targets.

In one study, a triarylpyrazole derivative was docked into the ATP-binding sites of several kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ, suggesting a common mode of interaction. nih.gov

A series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one derivatives were evaluated as inhibitors of VEGFR2 and EGFR tyrosine kinases, with the most potent compound showing IC50 values of 98.1 nM and 106 nM, respectively. mdpi.com

1,2,3-triazole hybrids of 8-hydroxyquinoline were docked against the fungal enzyme lanosterol (B1674476) 14-α-demethylase, with the most active compound showing a high binding energy of -9.7 kcal/mol, indicating strong potential as an antifungal agent. nih.gov

Conjugates of indolo[2,3-b]quinoline were docked into DNA and DNA-topoisomerase complexes, with one conjugate predicted to have a strong binding Ki value of 2.8 nM to the topoisomerase II–DNA complex. mdpi.com

These studies collectively demonstrate the utility of molecular docking in identifying potential biological targets for quinoline-triazole compounds and in providing a rational basis for the design of more potent and selective inhibitors.

Table 3: Summary of Molecular Docking and Inhibition Studies on Related Compounds

Compound Class Protein Target Key Finding Reference
1H- irjweb.comnih.govnih.govTriazolo[4,5-c]quinoline derivatives ATM Kinase IC50 of 1.0 nM for compound A011 nih.gov
1H- irjweb.comnih.govnih.govTriazolo[4,5-c]quinoline derivatives mTOR, DNA-PK IC50 of 216 nM and 123 nM for A011 nih.gov
Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids α-glucosidase IC50 of 1.19 µM for compound 8k nih.gov
8-Methoxy-quinazoline derivatives VEGFR2, EGFR IC50 of 98.1 nM and 106 nM for compound 6 mdpi.com
1,2,3-Triazole-8-hydroxyquinoline hybrids Lanosterol 14-α-demethylase Binding energy of -9.7 kcal/mol nih.gov

Prediction of Binding Modes and Key Interacting Residues

Computational docking studies have been instrumental in elucidating the potential binding modes and identifying key interacting residues for triazoloquinoline derivatives with various biological targets. While specific studies on the parent this compound are limited, research on closely related isomers and derivatives provides significant insights into their interaction mechanisms at the molecular level.

For instance, molecular docking analyses of nih.govresearchgate.netresearchgate.nettriazolo[4,5-c]quinoline derivatives, which are isomers of the title compound, have identified them as potent inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.gov One of the most potent inhibitors from this series, compound A011 , demonstrated a strong binding affinity with an IC50 value of 1.0 nM. nih.gov Docking simulations of these derivatives within the ATM kinase active site revealed crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.

In a different study focusing on 1,2,3-triazole hybrids linked to an 8-hydroxyquinoline moiety, molecular docking was used to predict their binding to DNA. The results indicated that these compounds interact with the minor groove of the DNA double helix. nih.govacs.org The binding energy and specific interactions were found to be influenced by the nature of the linker and substituents on the core structure.

Furthermore, computational investigations of 3-substituted-6-(1-(1H- nih.govresearchgate.netresearchgate.nettriazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as c-Met inhibitors highlighted the importance of specific interactions for high potency. nih.gov Docking analysis showed that in addition to typical interactions, an intramolecular halogen bond and extra hydrogen bonds with the kinase were advantageous for binding. nih.gov

The table below summarizes key interacting residues and binding energies for derivatives of related triazoloquinoline compounds with their respective biological targets, as predicted by molecular docking studies.

Compound/Derivative ClassBiological TargetPredicted Key Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
nih.govresearchgate.netresearchgate.netTriazolo[4,5-c]quinoline DerivativesATM KinaseNot explicitly detailed in abstractNot explicitly detailed in abstract nih.gov
8-Hydroxyquinoline-linked 1,2,3-triazoles (e.g., 6a)DNADG4, DG2, DC23-8.7 nih.govacs.org
8-Hydroxyquinoline-linked 1,2,3-triazoles (e.g., 6c)DNADG4, DG2, DC23Not specified acs.org
8-Hydroxyquinoline-linked 1,2,3-triazoles (e.g., 6d)DNADG22, DG4, DA6Not specified acs.org

Understanding DNA Binding Mechanisms

The mechanism by which quinoline-based compounds, including triazoloquinolines, bind to DNA is a critical aspect of their potential therapeutic applications. nih.gov Computational studies, in conjunction with experimental data, have shed light on these intricate interactions. The primary modes of non-covalent DNA binding for such planar heterocyclic systems are intercalation, minor groove binding, and major groove binding. nih.gov

For derivatives containing the 1,2,3-triazole and quinoline scaffolds, molecular docking studies have predominantly suggested interaction via the minor groove of DNA. nih.govacs.org The triazole moiety, with its capacity for hydrogen bonding and high dipole moment, plays a significant role in the affinity and specificity of these interactions. nih.gov It can form hydrogen bonds with the functional groups of DNA bases located in the grooves.

Furthermore, studies on the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which shares the imidazo[4,5-f]quinoline core, have shown that it forms covalent DNA adducts. nih.govnih.gov The primary adducts are formed with deoxyguanosine residues, specifically at the C8 and N2 positions. nih.gov While this represents a covalent binding mechanism, it underscores the propensity of the [4,5-f]quinoline scaffold to interact with guanine (B1146940) bases in DNA.

The following table details the types of interactions predicted for quinoline-triazole derivatives with DNA.

Compound/Derivative ClassPredicted DNA Binding ModeKey Predicted InteractionsInteracting DNA ResiduesReference
8-Hydroxyquinoline-linked 1,2,3-triazolesMinor Groove BindingHydrogen bonds, π-donor H-bonds, C-H bondsDeoxyguanosine (DG), Deoxycytidine (DC), Deoxyadenosine (DA) acs.org
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)Covalent Adduct FormationCovalent bond formationDeoxyguanosine (dG-C8, dG-N2) nih.gov

Applications in Fundamental Chemical Research of 1h 1,2,3 Triazolo 4,5 F Quinoline and Derivatives Non Clinical/non Safety Focused

Materials Science and Optoelectronic Applications

The rigid, planar structure and the inherent donor-acceptor characteristics of the triazoloquinoline core make it a promising platform for the design of novel organic materials with tailored optoelectronic properties.

Fluorescent Probes and Luminescent Components

The triazoloquinoline scaffold is an integral part of various fluorescent molecules. While direct studies on 1H-1,2,3-Triazolo[4,5-f]quinoline are limited, related isomers such as scielo.brresearchgate.netnih.govtriazoloquinazolines have been shown to be effective luminescent components. These compounds often exhibit strong fluorescence in both solution and solid states. The derivatization of the core structure allows for the fine-tuning of emission wavelengths, making them suitable for applications in light-emitting devices.

Furthermore, the nitrogen atoms within the heterocyclic system can act as binding sites for metal ions, leading to changes in their fluorescence properties. This characteristic is exploited in the design of fluorescent sensors. For instance, related pyrazolo[3,4-b]quinoline derivatives have been developed as fluorescent sensors for various cations, demonstrating the potential of the broader triazolo-quinoline family in the selective detection of analytes.

Structural Units in Polymer Design

The incorporation of rigid, aromatic heterocyclic units like this compound into polymer backbones can impart desirable properties such as thermal stability, mechanical strength, and specific electronic or photophysical characteristics. The triazole and quinoline (B57606) moieties are known building blocks in materials science. While the direct application of this compound as a monomer in polymer design is not extensively documented, its structural motifs are found in high-performance polymers. The potential for creating conjugated polymers with this unit for applications in organic electronics remains an area for future exploration.

Photophysical Properties: Absorption and Emission Spectra, Solvatochromism, Quantum Yields

The photophysical properties of triazoloquinoline derivatives are highly dependent on their substitution patterns and the surrounding solvent environment. Studies on the isomeric scielo.brresearchgate.netnih.govtriazolo[4,3-c]quinazoline system provide valuable insights into the behavior of this class of compounds. These molecules typically exhibit absorption maxima in the UV-visible region, corresponding to π-π* transitions within the conjugated system.

Many derivatives are highly fluorescent, with quantum yields reaching up to 94% in certain solvents. They often display considerable solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent. This behavior is attributed to a change in the dipole moment of the molecule upon excitation. This sensitivity to the local environment is a key feature for their use as fluorescent probes.

Table 1: Photophysical Properties of Representative scielo.brresearchgate.netnih.govtriazolo[4,3-c]quinazoline Derivatives (Isomers of the target compound) (Data extracted from studies on related isomers to illustrate typical properties)

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Derivative AToluene3654450.94
Derivative AMeCN3634820.55
Derivative BToluene3884660.81
Derivative BMeCN3865420.04
Derivative CToluene3964900.49
Derivative CMeCN3935770.01

Note: Data is illustrative for the general class of triazolo-quinazolines/quinolines.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of triazoloquinoline systems is crucial for their application in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Cyclic voltammetry studies on related scielo.brresearchgate.netnih.govtriazolo[4,3-c]- and [1,5-c]quinazoline isomers show that these compounds undergo quasi-reversible oxidation processes.

The oxidation potentials are primarily influenced by the nature of the donor fragments attached to the core structure. From these potentials, the energy level of the Highest Occupied Molecular Orbital (HOMO) can be determined, which is a critical parameter for designing charge-transporting materials. The absence of reduction peaks within the typical electrochemical stability window indicates high-lying Lowest Unoccupied Molecular Orbital (LUMO) levels.

Table 2: Electrochemical Properties of Representative scielo.brresearchgate.netnih.govtriazoloquinazoline Derivatives (Isomers of the target compound) (Data extracted from studies on related isomers to illustrate typical properties)

Compound IsomerOxidation Onset Potential (EOx onset, V)Calculated HOMO Energy (EHOMO, eV)
Isomer 10.96-5.41
Isomer 20.95-5.40
Isomer 31.05-5.50
Isomer 41.03-5.48

Note: Data is illustrative for the general class of triazolo-quinazolines/quinolines. HOMO energy is calculated based on the oxidation onset potential.

Coordination Chemistry: Ligand Design and Metal Complexation

The this compound scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions, making it an excellent candidate for ligand design in coordination chemistry. The triazole ring, in particular, offers several potential binding modes.

Closely related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been shown to form stable complexes with first-row transition metals like Copper(II), Cobalt(II), Nickel(II), and Zinc(II) mdpi.com. In these complexes, the ligand typically coordinates to the metal center through one of the nitrogen atoms of the triazole ring, leading to the formation of mononuclear complexes with octahedral geometries mdpi.com. The quinoline portion of the molecule can further influence the electronic properties and steric environment of the resulting metal complex. The ability of these ligands to form stable metal complexes opens up possibilities for their use in creating materials with interesting magnetic or luminescent properties mdpi.com.

Catalysis: Role as Ligands or Organocatalysts in Chemical Transformations

While the direct use of this compound as an organocatalyst is not widely reported, the synthesis of this and related heterocyclic systems often involves catalytic transformations. Organocatalysts such as pyrrolidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed to facilitate the cycloaddition reactions required to form the triazole ring in high yields under mild, metal-free conditions scielo.brresearchgate.netnih.gov.

Furthermore, the role of triazoloquinoline derivatives as ligands in transition metal catalysis is an area of growing interest. By coordinating with a metal center, these ligands can modulate its reactivity and selectivity. The nitrogen atoms of the triazole and quinoline rings can bind to metals like palladium or copper, forming complexes that could be active in cross-coupling reactions or other important organic transformations. The development of chiral triazoloquinoline ligands also holds promise for asymmetric catalysis.

Chemical Biology Research: Molecular Target Investigations

The this compound core structure, and its related isomers and derivatives, serve as a valuable scaffold in chemical biology for investigating molecular targets. The unique arrangement of fused aromatic and heterocyclic rings provides a rigid framework amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) against various biological macromolecules. These non-clinical investigations are fundamental to understanding the molecular basis of biological processes and for the development of new chemical tools.

Derivatives based on triazolo-quinoline and related scaffolds have been identified as potent inhibitors of specific protein kinases, which are crucial regulators of cellular signaling pathways.

Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a serine/threonine protein kinase involved in the cellular response to DNA double-strand breaks. A series of inhibitors featuring the 1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-c]quinoline scaffold were developed and evaluated. Through virtual screening and structural optimization, researchers identified compounds with high potency against ATM kinase. One of the most potent inhibitors discovered was compound A011 , which demonstrated an IC50 value of 1.0 nM against ATM, indicating a strong inhibitory effect at the molecular level.

Table 1: Inhibition of ATM Kinase by a nih.govresearchgate.netmdpi.comTriazolo[4,5-c]quinoline Derivative

Compound Target Kinase IC50 (nM)

This table shows the in vitro inhibitory concentration of compound A011 against Ataxia-telangiectasia mutated (ATM) kinase.

c-Met Kinase: The c-Met receptor tyrosine kinase is another target explored using related molecular structures. A series of novel quinazoline derivatives bearing a 1,2,3-triazole moiety were designed and synthesized as targeted anticancer agents. Among these, compounds 8c and 8h showed significant antiproliferative effects against MET-positive cancer cell lines, with IC50 values as low as 6.1 μM. Compound 8c , which has a p-methyl benzyl group on its triazole ring, was found to have the highest MET inhibitory capacity among the tested agents.

Table 2: Antiproliferative Activity of Quinazoline-1,2,3-triazole Hybrids in a MET-positive Cell Line

Compound Cell Line IC50 (μM)
8c AsPC-1 < 6.1

This table displays the 50% inhibitory concentration (IC50) of compounds 8c and 8h against the MET-overexpressing AsPC-1 cell line.

The investigation of enzyme inhibition provides insight into reaction mechanisms and pathways for designing specific molecular probes. Derivatives of quinoline-1,2,3-triazoles have been evaluated for their ability to inhibit urease, a metalloenzyme that catalyzes the hydrolysis of urea. A study on a series of novel hybrid compounds, specifically benzofuran-3(2H)-one tethered quinoline-1,2,3-triazoles, found that they exhibited moderate urease inhibition. Within this series, compound 6f was identified as displaying the highest level of inhibition.

Table 3: Urease Inhibition by a Quinoline-Benzofuran-1,2,3-triazole Hybrid

Compound Target Enzyme Maximum Inhibition (%)

This table shows the maximum percentage of urease inhibition achieved by compound 6f, the most active in its series.

The planar aromatic systems characteristic of quinoline-based triazoles make them candidates for interaction with nucleic acids. Research has focused on understanding the non-covalent binding of these molecules with DNA. A series of 1,2,3-triazole hybrids linked to 8-hydroxyquinoline (B1678124) were synthesized and their interaction with herring fish sperm DNA (hs-DNA) was studied. These in vitro binding studies revealed that the quinoline-linked triazoles demonstrated a notable binding affinity for hs-DNA. The binding constant (Kb), a measure of the strength of the interaction, was determined for these compounds. Compound 6a , which features a shorter alkyl linker, was found to have a high binding affinity. The binding constants for this series of compounds were found to be in the range of (0.09–3.9) × 105 L mol–1.

Table 4: DNA Binding Affinity of 8-Hydroxyquinoline-1,2,3-triazole Derivatives

Compound DNA Source Binding Constant (Kb) (L mol-1)
6a hs-DNA 3.90 × 105
6b hs-DNA > 0.09 × 105

This table presents the intrinsic binding constants (Kb) for the interaction of specific 8-hydroxyquinoline-1,2,3-triazole derivatives with herring fish sperm DNA (hs-DNA).

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The construction of the triazoloquinoline core has traditionally relied on established cyclization reactions. However, future research is geared towards developing more efficient, sustainable, and versatile synthetic protocols. A major avenue of exploration is the use of modern catalytic systems that offer higher yields and milder reaction conditions.

One promising approach involves palladium-catalyzed C-H bond activation, which allows for the direct formation of the fused triazole ring onto a quinoline (B57606) precursor. This method is highly versatile and can be adapted for domino and one-pot sequential protocols, combining copper-catalyzed azide-alkyne cycloaddition (CuAAC) with the C-H activation step. nih.gov Similarly, researchers are investigating one-pot CuI-catalyzed cycloaddition followed by C-C or C-N bond coupling to construct fused triazole systems. nih.gov

In the quest for more environmentally friendly methods, protocols using greener catalysts and solvents are being developed. For the related nih.govresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, a "refreshed" synthesis has been reported that employs eco-compatible catalysts and sustainable reagents like dimethyl carbonate, which serves as both a solvent and a methylating agent. cas.cn Another innovative strategy is the use of photoredox-catalyzed [3 + 2] cyclization reactions, which has shown success in synthesizing similar fused triazole systems. cas.cn These examples highlight a clear trend towards methodologies that reduce waste, time, and the use of hazardous materials.

Synthetic StrategyKey FeaturesPotential AdvantagesRelated System
Palladium-Catalyzed C-H Activation Direct formation of the triazole ring on a quinoline core; suitable for one-pot reactions.High versatility and yield.1,2,3-triazole-fused heterocycles. nih.gov
One-Pot CuI-Catalyzed Cycloaddition Combines cycloaddition with subsequent C-C or C-N bond coupling in a single pot.Increased efficiency, reduced purification steps.Fused nih.govresearchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2‐c]pyrimidines. nih.gov
Sustainable Catalysis Use of eco-compatible catalysts and greener reagents (e.g., dimethyl carbonate).Reduced environmental impact, safer protocols. nih.govresearchgate.netnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one. cas.cn
Photoredox Catalysis Light-induced [3 + 2] cyclization using hypervalent iodine reagents.Mild reaction conditions, novel reactivity. nih.govresearchgate.netnih.gov-triazolo-[1,5-a]quinoxalin-4(5H)-ones. cas.cn

Advanced Functionalization Strategies for Enhanced Molecular Performance

To tailor the properties of 1H-1,2,3-Triazolo[4,5-f]quinoline for specific applications, advanced functionalization is crucial. Future research will focus on introducing a wide array of substituents onto both the quinoline and triazole rings to modulate electronic, steric, and physicochemical properties.

Derivatization of the quinoline core is a key strategy. For instance, introducing bromine at specific positions provides a handle for further cross-coupling reactions, enabling the attachment of diverse molecular fragments. researchgate.net The synthesis of hybrids, where the triazoloquinoline scaffold is linked to other pharmacologically active moieties like benzimidazole, is another promising direction. These hybrid molecules can exhibit multi-target activity, a desirable trait in drug discovery. researchgate.net

The 1,2,3-triazole ring itself is highly amenable to functionalization. Through "click chemistry," various side chains can be readily attached, allowing for the systematic exploration of structure-activity relationships. rsc.org For example, studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown that substituents on the triazole ring significantly impact their antiproliferative activity. rsc.org Future work will likely involve creating extensive libraries of such derivatives to fine-tune their biological or material properties.

Integration into Complex Supramolecular Systems

The planar, aromatic, and nitrogen-rich structure of this compound makes it an excellent building block for the construction of complex supramolecular architectures. A significant future direction is the use of this and related N-heterocyclic scaffolds as organic linkers in the self-assembly of Metal-Organic Frameworks (MOFs). researchgate.net

MOFs constructed from N-heterocyclic linkers offer high surface areas, tunable pore structures, and the potential for catalytic activity. cas.cnrsc.org Specifically, triazoloquinoline derivatives can be designed with carboxylic acid or other coordinating groups to bind with metal ions or clusters, forming crystalline, porous materials. rsc.org Furthermore, the triazole or quinoline nitrogen atoms can act as basic sites for post-synthetic modification, such as the grafting of metal N-heterocyclic carbene (M-NHC) complexes. nih.govresearchgate.net This approach creates well-defined, single-site heterogeneous catalysts within the MOF structure, suitable for reactions like Suzuki couplings and hydrogen transfers. nih.govcas.cn

Beyond MOFs, these molecules are being explored for their ability to interact with biological macromolecules. For example, quinoline-triazole derivatives have been designed to modulate the aggregation of Aβ peptides, which is implicated in Alzheimer's disease, by incorporating a planar scaffold to interact with the peptide and a metal-binding unit. sfu.ca This highlights the potential of triazoloquinolines in constructing multifunctional systems that operate at the interface of chemistry and biology.

Development of Structure-Mechanism Relationships for Diverse Chemical Applications

A fundamental understanding of how the specific structure of a this compound derivative relates to its function is critical for rational design. Future research will increasingly focus on elucidating these structure-mechanism and structure-activity relationships (SAR).

In medicinal chemistry, this involves correlating substituent patterns with biological outcomes. For example, studies on quinoline-triazole hybrids have shown that the presence and position of electron-withdrawing groups, such as chlorine, on an attached phenyl ring can dramatically influence anticancer potency. rsc.org Similarly, the nature of the linkage between the quinoline and triazole moieties (e.g., ester vs. amide) can alter receptor binding affinity by orders of magnitude. sfu.ca To understand these observations at a molecular level, computational studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are becoming indispensable tools. researchgate.netrsc.org These in silico methods help identify key binding interactions and predict the drug-likeness of novel compounds.

For applications in materials science, such as in MOFs or as antioxidants, establishing these relationships is equally important. rsc.org Understanding how functionalization affects the electronic properties, stability, and catalytic activity of the resulting materials will guide the development of next-generation systems with enhanced performance.

Research AreaObjectiveMethods
Anticancer Activity Correlate substituents with cytotoxicity against cancer cell lines.In vitro cell growth inhibition assays, molecular docking. rsc.org
Receptor Binding Determine how structural changes affect binding affinity to biological targets.Radioligand binding assays, molecular modeling. sfu.ca
Antimicrobial Activity Link structural features to efficacy against bacterial and fungal strains.Minimum Inhibitory Concentration (MIC) assays. nih.gov
Drug-Likeness Predict pharmacokinetic properties of new derivatives.In silico ADME studies. researchgate.netnih.gov

Q & A

[Basic] What are the primary synthetic strategies for 1H-1,2,3-Triazolo[4,5-f]quinoline derivatives?

Answer:
A common approach involves the reduction of 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide using hydrazine hydrate in ethanol under sealed, high-temperature conditions (70°C for 86 h), yielding 90% of the target compound. Key characterization includes IR spectroscopy (e.g., 3276 cm⁻¹ for N-H stretching), NMR (δ 9.10 ppm for aromatic protons), and LC/MS (M+H at 221 m/z) to confirm structure and purity . Alternative routes employ cyclocondensation reactions with thiocarbohydrazide or nitrobenzene-mediated steps for functionalized derivatives .

[Advanced] How can researchers resolve contradictions in elemental analysis data during synthesis?

Answer:
Discrepancies between calculated and experimental values (e.g., C: 54.56% observed vs. 54.22% calculated) may arise from incomplete purification or side reactions. Mitigation strategies include:

  • Repetitive recrystallization in ethanol or ether to remove impurities.
  • Cross-validation using mass spectrometry (e.g., M+ at 245 m/z) and NMR to confirm molecular integrity.
  • Adjusting reaction stoichiometry (e.g., excess hydrazine hydrate for complete reduction) to minimize by-products .

[Basic] What spectroscopic techniques are critical for structural elucidation of triazoloquinoline derivatives?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., 1724 cm⁻¹ for acetyl C=O in acetylated derivatives) .
  • ¹H/¹³C-NMR : Assigns aromatic proton environments (e.g., δ 9.17 ppm for H-6) and carbon frameworks .
  • UV-Vis : Detects conjugation patterns (λmax 303–429 nm for π→π* transitions) .
  • LC/MS : Confirms molecular weight (e.g., M+H at 250 m/z for nitro-substituted derivatives) .

[Advanced] How can reaction conditions be optimized to suppress ring-reduction by-products?

Answer:
Unexpected ring reduction (e.g., dihydro/tetrahydro derivatives) during synthesis can be minimized by:

  • Controlled temperature : Maintaining ≤70°C to prevent over-reduction .
  • Catalyst selection : Using palladium-on-charcoal (Pd/C) to direct regioselectivity .
  • Solvent choice : Ethanol or DMF stabilizes intermediates, reducing side reactions .
  • Real-time monitoring : TLC or in-situ NMR to track reaction progress and terminate at optimal conversion .

[Basic] What biological activities have been reported for triazoloquinoline derivatives?

Answer:

  • Anticonvulsant activity : 7-alkoxy-4,5-dihydro derivatives show ED₅₀ values <50 mg/kg in murine models, attributed to GABAergic modulation .
  • Antitumor potential : Derivatives inhibit IL6 mRNA/protein expression, suggesting anti-inflammatory applications .
  • Antimicrobial effects : Quinoxaline-fused analogs exhibit MIC values of 1–20 µg/mL against S. aureus .

[Advanced] How to design assays for evaluating the mutagenic risks of triazoloquinoline intermediates?

Answer:

  • Ames test : Use Salmonella typhimurium TA98 strains to assess frameshift mutations induced by nitro or chloro intermediates .
  • Cytotoxicity screening : MTT assays on HepG2 cells to quantify IC₅₀ values and identify hazardous metabolites (e.g., acetylated by-products) .
  • DNA-binding studies : UV-Vis titrations to detect intercalation (hypochromicity shifts >20%) .

[Basic] What safety protocols are recommended for handling triazoloquinoline precursors?

Answer:

  • Hazard mitigation : Use fume hoods for hydrazine hydrate (LD₅₀ 25–50 mg/kg) and acetic anhydride (corrosive) .
  • Waste disposal : Neutralize acidic residues (e.g., H₂SO₄) with NaHCO₃ before disposal .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure to mutagenic intermediates (e.g., 4-chloro derivatives) .

[Advanced] How to rationalize conflicting bioactivity data across structurally similar analogs?

Answer:

  • SAR analysis : Compare substituent effects (e.g., 7-alkoxy groups enhance anticonvulsant activity, while nitro groups reduce it) .
  • Computational modeling : DFT calculations to correlate HOMO-LUMO gaps with redox-mediated cytotoxicity .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450-mediated oxidation) using liver microsomes .

[Basic] How are computational methods applied to triazoloquinoline research?

Answer:

  • Docking studies : Predict binding to γ-aminobutyric acid (GABA) receptors using AutoDock Vina .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to simulate NMR chemical shifts (error <0.3 ppm) .
  • QSAR models : Relate logP values (e.g., 2.1–3.8) to blood-brain barrier permeability for anticonvulsant candidates .

[Advanced] What strategies improve yield in multi-step triazoloquinoline syntheses?

Answer:

  • Stepwise purification : Silica gel chromatography (eluent: ether/acetone 9:1) isolates intermediates before cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from 22 h to <3 h for acetonitrile coupling steps .
  • Catalytic hydrogenation : Pd/C (5% w/w) enhances nitro-group reduction efficiency (yield increase from 55% to 85%) .

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1H-1,2,3-Triazolo[4,5-f]quinoline
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1H-1,2,3-Triazolo[4,5-f]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.